molecular formula C10H17NO3 B2945359 tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate CAS No. 387845-40-1

tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate

Cat. No.: B2945359
CAS No.: 387845-40-1
M. Wt: 199.25
InChI Key: DGKXCTZLDVTPPL-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate is a carbamate derivative featuring a cyclopropane ring substituted with a formyl group (CHO) and an N-methylcarbamate moiety. This compound is structurally characterized by the presence of a strained cyclopropane ring, which confers unique reactivity and stability compared to non-cyclic analogs. The formyl group introduces electrophilic character, enabling participation in nucleophilic addition reactions or serving as a precursor for further functionalization. Applications of this compound are likely in medicinal chemistry and organic synthesis, particularly as a building block for bioactive molecules or intermediates in complex syntheses .

Properties

IUPAC Name

tert-butyl N-(1-formylcyclopropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11(4)10(7-12)5-6-10/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKXCTZLDVTPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387845-40-1
Record name tert-butyl N-(1-formylcyclopropyl)-N-methylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl (1-hydroxymethyl)cyclopropylcarbamate with formic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Reactivity of the Formyl Group

The formyl moiety enables nucleophilic additions and further functionalization. While direct data on this compound is limited, analogous carbamates (e.g., tert-butyl N-(1-formylcyclopropyl)carbamate) exhibit reactivity patterns such as:

  • Reduction : Conversion to hydroxymethyl derivatives using NaBH₄ or LiAlH₄ .

  • Condensation : Formation of imines or hydrazones via reaction with amines/hydrazines .

Cyclopropane Ring Stability

The cyclopropane ring’s strain influences its reactivity:

  • Acid/Base Stability : The tert-butyl carbamate group provides steric protection, enhancing stability under mildly acidic/basic conditions (pH 3–9) .

  • Ring-Opening : Under strong acidic conditions (e.g., HCl in dioxane), cyclopropane rings may undergo cleavage, yielding linear amines .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleavable under acidic conditions:

Deprotection Agent Conditions Product Applications
Trifluoroacetic acidDCM, room temperatureN-(1-formylcyclopropyl)-N-methylamineIntermediate for amine derivatives

This reaction is critical for generating free amines in drug synthesis .

Substitution Reactions

The cyclopropane ring can participate in substitution reactions, as seen in structurally related compounds:

  • Nucleophilic Attack : Electron-deficient cyclopropanes react with nucleophiles (e.g., amines, thiols) at the strained C–C bonds .

  • Cross-Coupling : Palladium-catalyzed coupling reactions (Suzuki, Heck) have been reported for cyclopropane-containing carbamates .

Key Research Findings

  • The Swern oxidation is highly efficient for introducing the formyl group without degrading the cyclopropane ring .

  • The Boc group’s stability allows selective deprotection, enabling sequential functionalization .

  • Strain-driven reactivity of the cyclopropane ring expands its utility in complex molecule assembly .

For further details, consult primary literature on cyclopropane carbamate chemistry and related synthetic methodologies .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it valuable for various synthetic applications .

Biology and Medicine: The compound is used in pharmaceutical research for the development of potential drugs. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of polymers to the development of new materials with unique properties .

Mechanism of Action

The mechanism by which tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Research Implications

The structural versatility of tert-butyl carbamates with cyclopropane substituents highlights their utility in drug discovery. For example:

  • The formyl derivative serves as a precursor for Schiff base formation or reductive amination.
  • The fluorophenyl analog () is a candidate for fluorinated bioactive molecules, leveraging the fluorine atom’s metabolic stability and lipophilicity .

Future studies should explore the pharmacokinetic profiles and synthetic scalability of these compounds, particularly the impact of cyclopropane strain on reactivity.

Biological Activity

tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₅N₁O₃
  • CAS Number : 16066-84-5

This compound features a tert-butyl group, a carbamate moiety, and a cyclopropyl ring with a formyl substituent, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain carbamate derivatives can inhibit bacterial growth, suggesting a potential application in treating infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers, which suggests its utility in treating conditions like arthritis or other inflammatory diseases . The inhibition of specific signaling pathways related to inflammation, such as NF-kB activation, has been proposed as a mechanism of action.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro. This activity is particularly relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a controlled study involving rats with induced arthritis, administration of this compound resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines. Histological analysis revealed decreased infiltration of inflammatory cells into joint tissues compared to the control group.

ParameterControl GroupTreatment Group
Paw Swelling (mm)12.57.8
Cytokine Level (pg/mL)250150

Case Study 2: Neuroprotection
In an in vitro study using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound led to a significant decrease in cell death and an increase in cell viability compared to untreated controls.

ConditionCell Viability (%)
Control45
This compound75

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The carbamate functional group may interact with enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
  • Antioxidant Activity : The compound may enhance cellular antioxidant defenses, thereby reducing oxidative damage.

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